molecular formula C12H10Se B072088 Diphenyl selenide CAS No. 1132-39-4

Diphenyl selenide

Cat. No. B072088
Key on ui cas rn: 1132-39-4
M. Wt: 233.2 g/mol
InChI Key: ORQWTLCYLDRDHK-UHFFFAOYSA-N
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Patent
US07112697B1

Procedure details

In a similar manner, the cross-coupling reaction between aryl iodides and phenyl selenol was initially investigated using 10 mol % CuI/neocuproine with NaOt-Bu as the base and toluene as the solvent. Using this protocol, in 24 h, the reaction between iodobenzene and phenyl selenol was complete. If in the reaction protocol neocuproine was replaced by phenanthroline, diphenyl selenide was obtained in a lower yield (70% by GC). Moreover, the reaction with the well-defined complex Cu-(neocuproine)(PPh3)Br showed complete conversion to the product after the same period of time. Use of CuI/neocuproine as catalyst, instead of the well-defined Cu(neocuproine)(PPh3)Br, dispenses with the need to synthesize the complex and the results are comparable. The effect of the base on such reactions (see Table 4).
[Compound]
Name
aryl iodides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
CuI neocuproine
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[C:1]1([SeH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC([O-])(C)C.[Na+].I[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1.CC1C=CC2C=CC3C=CC(C)=NC=3C=2N=1.N1C2C(=CC=C3C=2N=CC=C3)C=CC=1>[Cu]I.CC1C=CC2C=CC3C=CC(C)=NC=3C=2N=1.C1(C)C=CC=CC=1>[C:1]1([Se:7][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,6.7|

Inputs

Step One
Name
aryl iodides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[SeH]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)(C)[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[SeH]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=CC=2C=CC=3C=CC(=NC3C2N1)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC2=CC=C3C=CC=NC3=C12
Step Six
Name
CuI neocuproine
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]I.CC=1C=CC=2C=CC=3C=CC(=NC3C2N1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)[Se]C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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